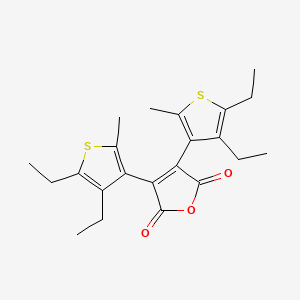![molecular formula C11H24NO2PS B14295328 O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate CAS No. 112919-76-3](/img/structure/B14295328.png)
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperidine ring, an ethyl group, a propyl group, and a methylphosphonothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent to facilitate the difunctionalization of a double bond, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonothioate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonothioate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate include other organophosphorus compounds with piperidine rings, such as:
- Piperidine derivatives with different alkyl groups.
- Phosphonothioate compounds with varying substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112919-76-3 |
|---|---|
Molekularformel |
C11H24NO2PS |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
methyl-(2-piperidin-1-ylethoxy)-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H24NO2PS/c1-3-10-13-15(2,16)14-11-9-12-7-5-4-6-8-12/h3-11H2,1-2H3 |
InChI-Schlüssel |
YZTIECTXUKOCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=S)(C)OCCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


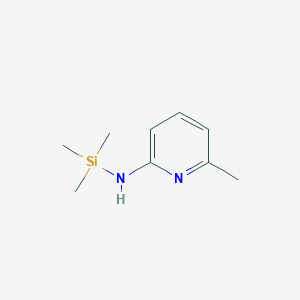
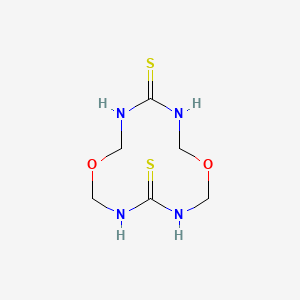
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)
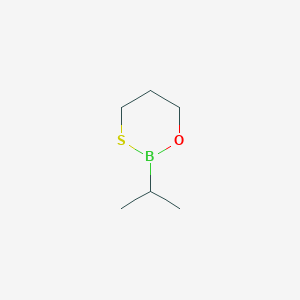

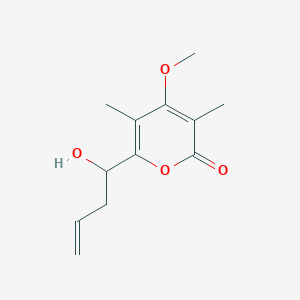
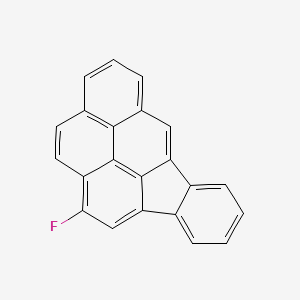

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)
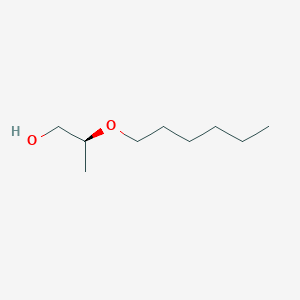

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
